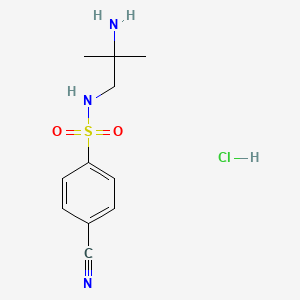![molecular formula C16H17N3O3 B7640155 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid, also known as PAC-1, is a small molecule that has been found to have potential anticancer properties. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mechanism of Action
The exact mechanism of action of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid is not fully understood, but it is believed to work by targeting a protein called procaspase-3, which is involved in the regulation of apoptosis. This compound has been found to activate procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. It has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid is that it is a small molecule, which makes it relatively easy to synthesize and study in the laboratory. However, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine its safety and efficacy in vivo, or in living organisms.
Future Directions
There are several potential future directions for research on 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid. One area of focus could be the development of new analogs or derivatives of this compound that have improved efficacy and safety profiles. Another area of focus could be the identification of biomarkers that can predict which patients are most likely to benefit from this compound therapy. Finally, more research is needed to determine the optimal dosing and administration schedule for this compound in human clinical trials.
Synthesis Methods
The synthesis of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid involves several steps, including the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to produce the cyclopropylamide intermediate, which is then treated with sodium hydride and acetic anhydride to yield the final product.
Scientific Research Applications
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid has been shown to have potential anticancer properties, particularly in the treatment of glioblastoma, a type of brain cancer. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-[(1-benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(21)11-19(14-6-7-14)16(22)13-8-17-18(10-13)9-12-4-2-1-3-5-12/h1-5,8,10,14H,6-7,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBFQGWPDFLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)



![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)

![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)